molecular formula C4H3N3O3 B1342994 4-Hydroxy-5-nitropyrimidine CAS No. 219543-69-8

4-Hydroxy-5-nitropyrimidine

Cat. No.: B1342994
CAS No.: 219543-69-8
M. Wt: 141.09 g/mol
InChI Key: LLVGNTFQVMZZPW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitropyrimidine is a heterocyclic compound with the molecular formula C4H3N3O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the fifth position on the pyrimidine ring

Biochemical Analysis

Biochemical Properties

4-Hydroxy-5-nitropyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of thymidine phosphorylase activity . Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound can affect the availability of nucleotides for DNA replication and repair processes. Additionally, it is a potent and selective inhibitor of 4-nitrophenol glucuronidation , a process involved in the detoxification of various compounds in the liver.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of thymidine phosphorylase can lead to reduced nucleotide availability, impacting DNA synthesis and repair . This can result in altered cell proliferation and potentially induce cell cycle arrest. Furthermore, the inhibition of 4-nitrophenol glucuronidation can affect the detoxification processes in liver cells, leading to the accumulation of toxic compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of thymidine phosphorylase involves binding to the active site of the enzyme, preventing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to decreased nucleotide synthesis. Additionally, its selective inhibition of 4-nitrophenol glucuronidation involves interaction with the enzyme responsible for this process, thereby affecting the detoxification pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation, leading to persistent effects on DNA synthesis and detoxification processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase and 4-nitrophenol glucuronidation without causing significant toxicity . At higher doses, toxic effects have been observed, including liver damage and impaired DNA synthesis . These adverse effects are likely due to the accumulation of toxic compounds resulting from inhibited detoxification processes and reduced nucleotide availability for DNA repair .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and detoxification. It interacts with enzymes such as thymidine phosphorylase and the enzyme responsible for 4-nitrophenol glucuronidation . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus and cytoplasm, where it interacts with its target enzymes . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4,6-dihydroxypyrimidine using nitric acid in acetic acid at room temperature. This reaction yields 5-nitro-4,6-dihydroxypyrimidine, which can be further processed to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow methodologies to ensure safety and efficiency. For instance, the nitration of pyridine N-oxide followed by reduction can be adapted to a continuous flow system to minimize the accumulation of potentially explosive intermediates .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Hydroxy-5-nitropyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups on the pyrimidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVGNTFQVMZZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944552
Record name 5-Nitropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219543-69-8
Record name 5-Nitropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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